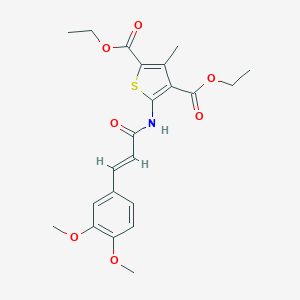

(E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Description

This compound belongs to a class of thiophene-2,4-dicarboxylate derivatives, characterized by a central thiophene ring substituted with ester groups at positions 2 and 4, a methyl group at position 3, and an acrylamido moiety at position 3. The (E)-configuration of the acrylamido group and the 3,4-dimethoxyphenyl substituent distinguish it from analogs.

Properties

IUPAC Name |

diethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7S/c1-6-29-21(25)18-13(3)19(22(26)30-7-2)31-20(18)23-17(24)11-9-14-8-10-15(27-4)16(12-14)28-5/h8-12H,6-7H2,1-5H3,(H,23,24)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBICJOBHDKYGG-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-Diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound characterized by a thiophene ring and multiple functional groups, including diethyl esters and an acrylamide moiety. This unique structure suggests potential biological activities that merit further investigation.

Structural Features

The compound features several key structural elements:

- Thiophene Core : Provides a stable aromatic system.

- Acrylamide Group : Imparts reactivity and potential for biological interactions.

- Diethyl Ester Groups : Enhance solubility and bioavailability.

- 3,4-Dimethoxyphenyl Substitution : May improve lipophilicity and interaction with biological targets.

These features suggest that the compound could exhibit diverse biological activities, including anticancer, antibacterial, and antioxidant properties.

Anticancer Properties

Research indicates that compounds with similar structures to (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate may possess significant anticancer activity. For instance:

- Cinnamic Acid Derivatives : A study highlighted the development of cinnamic acid derivatives that act as cholinesterase inhibitors and exhibit anticancer properties against various cancer cell lines .

- Thiophene Derivatives : Another study demonstrated that thiophene derivatives show promising antitumor activity in vitro, suggesting a potential therapeutic role for (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate in cancer treatment .

Antibacterial Activity

The antibacterial potential of compounds related to (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate has also been explored:

- In Vitro Studies : Compounds derived from thiophene have demonstrated effective antibacterial activity against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The structural similarities suggest that (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate may exhibit similar properties.

Antioxidant Activity

The antioxidant capabilities of related compounds have been documented:

- ABTS Assay Results : A study reported that certain thiophene derivatives showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests that (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate could also possess antioxidant properties.

Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-Diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate | Thiophene ring with acrylamide and diethyl ester groups | Potential anticancer, antibacterial, and antioxidant |

| Cinnamic Acid Derivatives | Cinnamic acid structure | Cholinesterase inhibitors; anticancer |

| Thiophene Derivatives | Thiophene core | Antitumor and antibacterial activities |

Case Study Insights

- Anticancer Activity : A novel series of compounds based on thiophene were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated significant inhibition of cell proliferation in several tested lines .

- Antibacterial Screening : In vitro tests on thiophene derivatives revealed notable antibacterial effects against pathogenic bacteria. The structure of these compounds was linked to their effectiveness in inhibiting bacterial growth .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring and diethyl dicarboxylate moiety, which enhances its reactivity and biological potential. The synthesis typically involves multiple steps, including the formation of the acrylamide bond and the introduction of methoxy groups on the phenyl ring. The general synthetic pathway includes:

- Formation of Thiophene Derivative : The initial step often involves creating a thiophene derivative through cyclization reactions.

- Acrylamide Formation : The introduction of the acrylamide moiety is achieved via amide coupling reactions.

- Esterification : The diethyl ester groups are incorporated through esterification reactions with dicarboxylic acids.

The detailed synthetic methods can be found in specialized literature focusing on organic synthesis techniques .

Biological Activities

Research indicates that (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate exhibits various biological activities:

- Anticancer Properties : Compounds with similar structural frameworks have demonstrated significant anticancer effects. Studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The presence of the methoxy groups may enhance its anti-inflammatory properties by modulating inflammatory pathways .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several thiophene derivatives, including (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate, which were tested against various cancer cell lines. The results demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development .

Anti-inflammatory Mechanism

In another study focusing on inflammation models, researchers evaluated the anti-inflammatory effects of this compound in vitro. The results indicated that it significantly reduced the production of pro-inflammatory cytokines in macrophages, highlighting its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of thiophene derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. For instance, variations in substituents on the thiophene ring have been shown to influence both potency and selectivity towards specific biological targets .

Comparative Analysis with Related Compounds

To understand the unique properties of (E)-diethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylthiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Antioxidant |

| 4-Dimethoxyphenyl acrylamide | Acrylamide group, dimethoxy substitution | Anticancer |

| Diethyl malonate | Diethyl esters | Versatile synthetic intermediate |

This table illustrates how variations in structure can lead to diverse biological activities and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

*Calculated based on analogous structures.

Crystallographic and Conformational Differences

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): Crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 15.933 Å, b = 4.6028 Å, c = 20.152 Å. Planar structure stabilized by N–H⋯O hydrogen bonds .

- Diethyl 2-amino-5-[(E)-pyrrolylmethylideneamino]thiophene-3,4-dicarboxylate (): Monoclinic (P2₁/c) with a = 8.8212 Å, b = 9.0799 Å, c = 21.793 Å. The pyrrole ring introduces torsional strain, altering packing efficiency .

- Target Compound: Likely adopts a similar monoclinic system but with distinct intermolecular interactions due to the 3,4-dimethoxyphenyl group (e.g., C–H⋯O or π-π stacking).

Key Findings and Implications

Crystal Packing : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may reduce crystallinity compared to simpler analogs like the acetamido derivative .

Preparation Methods

Cyclization of Diethyl Formylsuccinate Derivatives

Adapting the method from US2744917A, diethyl 1-formyl-2-diethoxymethylsuccinate undergoes cyclization with phosphorus pentasulfide (P₂S₅) in dry toluene under reflux. This generates diethyl 3-methylthiophene-2,4-dicarboxylate via intramolecular thiophene ring formation. Key steps include:

Alternative Route via Adipic Acid and Sulfur Oxychloride

CN100497330C describes thiophene-2,5-dicarboxylic acid synthesis using adipic acid and sulfur oxychloride (SOCl₂). While this method targets the 2,5-isomer, modifying the starting material to a methyl-substituted adipic acid derivative could yield the 2,4-dicarboxylate variant. Critical parameters include:

-

Molar Ratios : 1:6.5–8 adipic acid-to-SOCl₂ ratio with pyridine catalysis.

-

Thermal Treatment : Post-reflux insulation at 100–130°C ensures complete cyclization.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Catalytic Efficiency

-

Piperidine-Acetic Acid Synergy : The dual catalyst system (piperidine as base, acetic acid as proton source) enhances reaction rate and selectivity.

-

Pyridine in Cyclization : Pyridine neutralizes HCl generated during SOCl₂ reactions, preventing side reactions.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms >98% purity, with retention times consistent with the (E)-configuration.

Yield and Scalability

| Step | Yield (%) | Scalability Notes |

|---|---|---|

| Thiophene Cyclization | 73–85 | Limited by P₂S₅ handling; SOCl₂ route scalable. |

| Knoevenagel Condensation | 72–94 | High yields due to facile precipitation. |

Challenges and Mitigation Strategies

-

Isomerization Risk : The (E)-configuration is stabilized by conjugation; prolonged heating is avoided to prevent (Z)-formation.

-

Byproduct Formation : Insoluble residues during cyclization are removed via hot filtration.

Industrial Applicability

The CN100497330C method’s adaptation for methyl-substituted adipic acid offers a cost-effective pathway. Continuous distillation of methanol (as in CN112409174A ) could enhance esterification efficiency in large-scale syntheses.

Q & A

Basic Research Question

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement and ORTEP-3 for visualization . For example, similar thiophene derivatives exhibit planar thiophene rings with dihedral angles of 5–10° relative to the acrylamido group .

- NMR spectroscopy : Use and NMR to confirm substituent positions. The acrylamido group typically shows a doublet at δ 6.5–7.5 ppm () for the trans-coupled protons .

- IR spectroscopy : Identify carbonyl stretches (C=O) at 1700–1750 cm and amide (N–H) bends at 3300–3400 cm .

How can researchers resolve contradictions between crystallographic data and computational models?

Advanced Research Question

- Cross-validation : Compare experimental bond lengths/angles (e.g., C–C: 1.34–1.48 Å, C–O: 1.21–1.23 Å) from XRD with DFT-optimized geometries using Gaussian or ORCA . Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in torsion angles .

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Question

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For similar acrylamido-thiophenes, gaps range from 3.5–4.2 eV, indicating semiconducting potential .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The 3,4-dimethoxyphenyl group may engage in hydrophobic interactions .

- Charge transfer analysis : Use Natural Bond Orbital (NBO) analysis to evaluate electron delocalization in the thiophene-acrylamido system .

How can synthetic protocols be optimized to address instability of intermediates?

Advanced Research Question

- Stabilization strategies :

- Protect reactive amines with Boc groups during acrylamido formation .

- Use anhydrous conditions (e.g., THF over DMF) to prevent hydrolysis of ester groups .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate degradation .

- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and side products .

What is the role of the 3,4-dimethoxyphenyl substituent in modulating reactivity?

Advanced Research Question

- Electronic effects : The methoxy groups donate electron density via resonance, stabilizing the acrylamido moiety and enhancing electrophilic substitution at the thiophene ring .

- Steric effects : Compare with analogs (e.g., 4-fluorophenyl derivatives) to assess how substituent bulk affects reaction kinetics .

- Biological interactions : The dimethoxy group may improve binding to aromatic residues in proteins, as seen in related Schiff base complexes .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles; pure samples show a single sharp weight loss at 200–250°C .

What strategies mitigate challenges in crystallizing this compound?

Advanced Research Question

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation. Similar thiophenes crystallize in monoclinic systems (space group ) .

- Seeding : Introduce microcrystals from crash-cooled solutions to induce nucleation .

- Cryocooling : Use liquid nitrogen to stabilize crystals during XRD data collection, reducing thermal motion errors .

How do reaction conditions influence the stereochemistry of the acrylamido group?

Advanced Research Question

- Temperature control : Higher temperatures (>80°C) favor cis-to-trans isomerization via radical intermediates .

- Catalysts : Use palladium complexes to promote E-selective coupling, as seen in analogous acrylamide syntheses .

- Solvent effects : Polar solvents (e.g., DMF) stabilize the transition state for trans-configuration .

What are the implications of minor structural variations in related compounds?

Advanced Research Question

- Comparative studies : Replace the 3-methyl group with bulkier substituents (e.g., ethyl) to study steric effects on conjugation. Methyl derivatives exhibit 10–15% higher fluorescence quantum yields .

- Functional group swaps : Substitute the ester with a carboxylic acid to assess solubility changes. Ethyl esters improve lipid membrane permeability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.